molecular formula C22H25NO4 B1359624 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone CAS No. 898761-44-9

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone

Cat. No.: B1359624
CAS No.: 898761-44-9
M. Wt: 367.4 g/mol
InChI Key: CKROBUIUVLWEPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, has been used in the synthesis of spirocyclotriphosphazenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like boiling point, density, and refractive index. For a related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, the boiling point is 108-110 °C (35 hPa), the density is 1.117 g/cm3, and the refractive index is 1.4819 (lit.) .

Scientific Research Applications

Growth-Regulating Activity

A compound closely related to 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone, specifically 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, has been synthesized and found to exhibit growth-regulating activity. This highlights potential applications in agricultural or botanical research (Sharifkanov et al., 2001).

Environmental Applications

A Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decane was utilized to create a polymer effective in the removal of water-soluble carcinogenic azo dyes and aromatic amines, suggesting its use in environmental purification and waste treatment applications (Akceylan et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been explored for their potential antihypertensive and dopamine agonist activities. These findings open avenues for drug development in treating cardiovascular diseases and neurological disorders (Caroon et al., 1981); (Brubaker & Colley, 1986).

Mass Spectrometry

In analytical chemistry, the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane has been studied to understand fragmentation patterns, which is essential for substance identification and structure elucidation in various research fields (Solomons, 1982).

Antitubercular and Antiviral Research

Compounds with the 1,4-dioxa-8-azaspiro[4.5]decane structure have shown promise in antitubercular and antiviral research, indicating potential in developing treatments for infectious diseases like tuberculosis and various viral infections (Richter et al., 2022); (Apaydın et al., 2019).

Chemical Synthesis and Transformations

Research on the synthesis and transformations of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been conducted, which is significant for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Mai et al., 2010).

Safety and Hazards

Safety and hazard information is important for handling and working with chemical compounds. For 1,4-Dioxa-8-azaspiro[4.5]decane, it’s noted that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the lack of specific information about this compound, it’s difficult to predict future research directions .

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-7-5-18(6-8-20)21(24)19-4-2-3-17(15-19)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKROBUIUVLWEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643298
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-44-9
Record name Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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